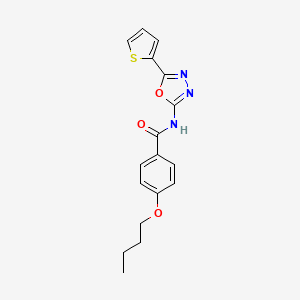

4-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-Butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3,4-oxadiazole heterocycle substituted with a thiophene moiety. The 1,3,4-oxadiazole scaffold is well-documented for its role in medicinal chemistry, particularly in enzyme inhibition (e.g., HDAC, thioredoxin reductase) and anticancer activity .

Properties

IUPAC Name |

4-butoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-3-10-22-13-8-6-12(7-9-13)15(21)18-17-20-19-16(23-17)14-5-4-11-24-14/h4-9,11H,2-3,10H2,1H3,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVKLAHNZMAYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the thiophene moiety: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Attachment of the butoxy group: This step involves the alkylation of the benzamide core with butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Compounds containing the 1,3,4-oxadiazole ring have shown promising antimicrobial properties. Research indicates that derivatives exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis and Escherichia coli . The mechanism often involves inhibition of specific enzymes or receptors, which can lead to cell death or growth inhibition.

- Anticancer Potential : Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 4-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide have been tested against glioblastoma cell lines and shown to significantly reduce cell viability . The exact mechanisms are often linked to DNA damage and modulation of cellular signaling pathways.

- Neuroprotective Effects : Research into related compounds has suggested potential applications in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity. This could lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Materials Science

This compound is also being explored for its utility in developing new materials:

- Polymer Science : The unique structural features allow it to serve as a building block for synthesizing advanced polymers with tailored properties . These materials may possess enhanced thermal stability or electrical conductivity.

- Coatings and Films : Its chemical stability and potential bioactivity make it a candidate for developing coatings that require antimicrobial properties or other functional attributes .

Antimicrobial Activity Study

A study published in MDPI evaluated various 1,3,4-oxadiazole derivatives for their antimicrobial efficacy. The results indicated that certain derivatives demonstrated lower minimum inhibitory concentrations (MICs) against M. tuberculosis compared to standard antibiotics . This suggests that this compound could be developed as a lead compound for further optimization in antimicrobial therapy.

Anticancer Research

In another investigation focusing on anti-cancer properties, compounds similar to this compound were screened against various cancer cell lines. The findings revealed significant cytotoxic effects attributed to apoptosis induction via DNA damage pathways . Such studies highlight the therapeutic potential of this compound in oncology.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and thiophene moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thiophene vs. Furan Substituents

- Compound 25 (N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide): Lacks the butoxy group but shares the thiophene-substituted oxadiazole.

- LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) : Furan’s oxygen atom reduces electron density, which may decrease interactions with targets like thioredoxin reductase. LMM11 demonstrated antifungal activity against C. albicans, suggesting that sulfur-containing substituents (e.g., thiophene) might offer superior efficacy in certain contexts .

Substituents on the Benzamide Core

- Compound 26 (N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide) : A bromo substituent at the benzamide’s para-position increases molecular weight and polarizability compared to the butoxy group. This modification could enhance halogen bonding with enzyme active sites but reduce solubility .

- HSGN-238 (N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide) : The trifluoromethoxy group is strongly electron-withdrawing, which may improve metabolic stability but reduce electron density for π-π interactions compared to the electron-donating butoxy group .

HDAC Inhibition

- N-(2-Aminophenyl)-4-((5-(Naphthalen-1-ylmethyl)-1,3,4-Oxadiazol-2-yl)-methyl)Benzamide: Bulky naphthalene substituents on the oxadiazole scaffold correlate with potent HDAC inhibition and cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231). The target compound’s thiophene and butoxy groups may offer a balance between steric bulk and solubility for similar activity .

- 2-Amino-N-((5-Phenyl-1,3,4-Oxadiazol-2-yl)Methyl)Propanamide: Incorporation of alanine highlights the role of amino acid side chains in enhancing HDAC-8 specificity. The absence of such groups in the target compound suggests a different mechanistic profile .

Antifungal Activity

- LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide) : Sulfamoyl and methoxy groups contribute to antifungal efficacy by targeting thioredoxin reductase. The target compound’s butoxy and thiophene groups may alter binding kinetics or substrate specificity .

Key Findings and Implications

Thiophene Advantage : Thiophene’s electronic properties likely confer stronger target interactions than furan, as seen in antifungal and enzyme inhibition studies .

Activity Gaps : While HDAC and thioredoxin reductase inhibition are plausible for the target compound, direct evidence is lacking. Further in vitro studies are needed to validate these hypotheses.

Biological Activity

4-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that has generated interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a unique structural framework that includes an oxadiazole ring and a thiophene moiety, which are known to interact with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids under dehydrating conditions.

- Introduction of the Thiophene Moiety : Cross-coupling reactions, such as Suzuki or Stille coupling, are employed to incorporate the thiophene ring.

- Attachment of the Butoxy Group : Alkylation of the benzamide core with butyl halides under basic conditions completes the synthesis.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxadiazole and thiophene components may modulate enzyme activity or receptor function through hydrogen bonding and π-π interactions. Such interactions can lead to inhibition or modulation of critical pathways in microbial or cancerous cells.

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit significant antibacterial activity. For instance, derivatives similar to this compound have shown enhanced efficacy against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that oxadiazole-containing compounds demonstrated potent antibacterial effects by targeting FtsZ, a crucial protein for bacterial cell division .

Anticancer Activity

In addition to antimicrobial properties, compounds with similar structural motifs have been evaluated for anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways. For example, studies have reported that certain oxadiazole derivatives can inhibit tumor growth in vitro and in vivo by interfering with cell cycle progression and promoting programmed cell death .

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

-

Antibacterial Activity : A compound structurally related to this compound was found to be more effective than traditional antibiotics against gram-positive bacteria, including MRSA .

Compound MIC (μg/mL) Target A14 <0.5 FtsZ Ciprofloxacin 1 Topoisomerase II -

Antifungal Activity : In a study evaluating antifungal properties against various pathogens like Botrytis cinerea, certain oxadiazole derivatives showed promising results with EC50 values indicating strong fungicidal effects .

Compound EC50 (μg/mL) Activity 10f 14.44 Fungicidal Pyraclostrobin 81.4 Control

Toxicity Assessment

Toxicity evaluations have been conducted on some derivatives using zebrafish embryos as a model organism. The results indicated that while many compounds exhibited low toxicity profiles (e.g., LC50 >20 mg/L), further studies are necessary to fully understand their safety for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for 4-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can purity be optimized?

Answer: The compound is typically synthesized via a two-step approach:

Oxadiazole ring formation : Cyclization of thiophene-substituted thiosemicarbazide derivatives using dehydrating agents like POCl₃ or H₂SO₄ .

Amide coupling : Reaction of the oxadiazole intermediate with 4-butoxybenzoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions .

Optimization tips :

- Use high-purity reagents and catalysts (e.g., oxalyl chloride for acyl chloride generation) to minimize byproducts.

- Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify protons on the butoxy chain (δ ~1.0–4.0 ppm) and aromatic/heterocyclic protons (δ ~6.5–8.5 ppm). The oxadiazole C=O resonance appears at ~165–170 ppm in ¹³C NMR .

- HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Detect amide C=O stretches (~1680 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

Answer:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to standard drugs like doxorubicin .

- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., GSK-3β) or biosynthetic enzymes (e.g., InhA) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., cisplatin for cytotoxicity).

- Solubility issues : Use DMSO stocks (<0.1% final concentration) and confirm solubility via dynamic light scattering .

- Structural analogs : Compare activity of derivatives (e.g., bromo/methoxy substituents) to identify SAR trends .

Example : Inconsistent IC₅₀ values may reflect differences in cell line genetic backgrounds or assay endpoints (e.g., apoptosis vs. necrosis) .

Q. What computational strategies support mechanistic studies of its enzyme inhibition?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets like GSK-3β. Key residues (e.g., Val135) form hydrogen bonds with the oxadiazole N(3) atom (bond length ~2.85–2.99 Å) .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to validate docking poses .

- ADMET prediction : Calculate logP (optimal range: 2–5) and polar surface area (<140 Ų) to evaluate drug-likeness .

Q. How can structure-activity relationships (SAR) be systematically explored?

Answer:

- Substituent variation : Synthesize analogs with modified:

- Butoxy chain : Replace with ethoxy/propoxy to study lipophilicity effects.

- Thiophene : Substitute with furan or phenyl to alter π-π stacking .

- Bioisosteric replacement : Exchange oxadiazole with thiadiazole to assess heterocycle impact on potency .

Data analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with bioactivity .

Q. What strategies improve crystallinity for XRD analysis?

Answer:

- Solvent selection : Recrystallize from dimethylformamide (DMF)/water or ethanol/ethyl acetate mixtures.

- SHELX refinement : Use SHELXL for structure solution, refining anisotropic displacement parameters for non-H atoms. The oxadiazole-thiophene dihedral angle typically ranges 10–20° .

- Twinned data handling : Apply HKLF 5 format in SHELXL for twinned crystals .

Q. How can reaction yields be optimized in large-scale synthesis?

Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for cyclization steps, improving yields from 35% to >60% .

- Flow chemistry : Use continuous-flow reactors for amide coupling, reducing reaction time from 18h to 2h .

- Byproduct mitigation : Add molecular sieves to absorb HCl during acyl chloride formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.